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Compound of Interest

Compound Name: JzZD-07

Cat. No.: B15566857

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the laboratory synthesis of
JZD-07, a nonpeptidic and noncovalent small molecule inhibitor of SARS-CoV-2 3CL protease
(3CLpro). The information is compiled from the supplementary data of the publication
"Discovery of Novel Nonpeptidic and Noncovalent Small Molecule 3CLpro Inhibitors as anti-
SARS-CoV-2 Drug Candidate" published in the Journal of Medicinal Chemistry.

Chemical Information

Compound Name IUPAC Name Chemical Formula Molecular Weight

4-(4-(3,4-
dichlorophenyl)-2-
morpholinomethyl)pi
JZD-07 ( .p Yhpip C25H26CI2N403 501.41 g/mol
erazine-1-
carbonyl)quinolin-

2(1H)-one

Experimental Protocol

The synthesis of JZD-07 is a multi-step process involving the preparation of key intermediates.
The following protocol outlines the general steps for the synthesis of the final compound and its
precursors.
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Synthesis of Intermediate 1: tert-butyl 4-(3,4-

dichlorophenyl)piperazine-1-carboxylate

To a solution of 1-(3,4-dichlorophenyl)piperazine (1.0 eq) in dichloromethane (DCM), di-tert-
butyl dicarbonate (Boc20) (1.1 eq) and triethylamine (TEA) (1.5 eq) are added. The reaction
mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed
under reduced pressure, and the residue is purified by column chromatography to yield the
desired product.

Synthesis of Intermediate 2: tert-butyl 4-(3,4-
dichlorophenyl)-2-(morpholinomethyl)piperazine-1-
carboxylate

Intermediate 1 (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.
sec-Butyllithium (s-BuLi) (1.2 eq) is added dropwise, and the mixture is stirred for 1 hour at the
same temperature. N-Boc-morpholine (1.3 eq) is then added, and the reaction is allowed to
warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with
saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The
combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude
product is purified by column chromatography.

Synthesis of Intermediate 3: 1-(3,4-dichlorophenyl)-3-
(morpholinomethyl)piperazine

Intermediate 2 is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stirred
at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the
crude product, which is used in the next step without further purification.

Final Synthesis of JZD-07: 4-(4-(3,4-dichlorophenyl)-2-
(morpholinomethyl)piperazine-1-carbonyl)quinolin-
2(1H)-one

To a solution of 2-ox0-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq) in dimethylformamide
(DMF), 1-hydroxybenzotriazole (HOBY) (1.2 eq) and 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) are added, and the mixture is stirred for 30
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minutes. Intermediate 3 (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) are then

added, and the reaction mixture is stirred at room temperature for 12 hours. The mixture is

poured into water, and the resulting precipitate is collected by filtration, washed with water, and

dried. The crude product is purified by column chromatography to afford JZD-07.

Data Presentation

Step Starting Material Reagents Solvent
1-(3,4- Di-tert-butyl ]
) ) ) Dichloromethane
Step 1 dichlorophenyl)pipera dicarbonate (Boc20), (DCM)
zine Triethylamine (TEA)
tert-butyl 4-(3,4- sec-Butyllithium (s-
Step 2 dichlorophenyl)pipera BuLi), N-Boc- Tetrahydrofuran (THF)
zine-1-carboxylate morpholine
tert-butyl 4-(3,4-
Step 3 dichlorophenyl)-2- Trifluoroacetic acid Dichloromethane
e
P (morpholinomethyl)pip  (TFA) (DCM)
erazine-1-carboxylate
1-
Hydroxybenzotriazole
2-0x0-1,2- (HOBY), 1-Ethyl-3-(3-
Step 4 dihydroquinoline-4- dimethylaminopropyl)c  Dimethylformamide
ep

carboxylic acid,

Intermediate 3

arbodiimide (EDCI),
N,N-
Diisopropylethylamine
(DIPEA)

(DMF)

Note: This table provides a general overview. For precise stoichiometry and reaction

conditions, refer to the original publication.

Visualizations
Synthesis Workflow of JZD-07
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Intermediate 1 Synthesis

E—(3,4-dichlorophenyl)piperazing Boc20, TEA

DCM, rt, 12h

Intermediate 1

Intermediate 2 Synthesis

s-BuLi, N-Boc-morpholine

THF, -78C to rt, 12h

Intermediate 2

Intermediate 3 Synthesis (Deprotection)

Intermediate 2 TFA

DCM, rt, 2h

Intermediate 3

Final Product Synthesis

Intermediate 3

G—oxo-l,Z-dihydroquinoline-4-carboxylic acia HOBt, EDCI, DIPEA

DMF, rt, 12

Click to download full resolution via product page

Caption: Synthetic scheme for the preparation of JZD-07.
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Caption: Mechanism of action of JZD-07 in inhibiting viral replication.

 To cite this document: BenchChem. [Synthesis Protocol for 3CLpro Inhibitor JZD-07].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566857#jzd-07-synthesis-protocol-for-laboratory-
use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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